molecular formula C15H11BrN4OS B11671259 N'-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide

Katalognummer: B11671259
Molekulargewicht: 375.2 g/mol
InChI-Schlüssel: XPSZUNHREARVKK-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzylidene group, a bromo-substituted thiophene ring, and a pyrazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group and the bromo-substituted thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-Benzylidene-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide: Similar structure but lacks the bromo substitution.

    N’-Benzylidene-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide: Similar structure with a chloro substitution instead of bromo.

    N’-Benzylidene-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: Similar structure with a methyl substitution.

Uniqueness

N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The bromo substitution can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for further research in medicinal chemistry and other fields.

Eigenschaften

Molekularformel

C15H11BrN4OS

Molekulargewicht

375.2 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11BrN4OS/c16-14-7-6-13(22-14)11-8-12(19-18-11)15(21)20-17-9-10-4-2-1-3-5-10/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI-Schlüssel

XPSZUNHREARVKK-RQZCQDPDSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.